3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid 3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid
Brand Name: Vulcanchem
CAS No.: 1265892-01-0
VCID: VC0128097
InChI: InChI=1S/C13H18N2O5S/c16-12(17)11-9(4-8-21-11)15-13(18)14-5-7-20-10-3-1-2-6-19-10/h4,8,10H,1-3,5-7H2,(H,16,17)(H2,14,15,18)
SMILES: C1CCOC(C1)OCCNC(=O)NC2=C(SC=C2)C(=O)O
Molecular Formula: C13H18N2O5S
Molecular Weight: 314.356

3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid

CAS No.: 1265892-01-0

Cat. No.: VC0128097

Molecular Formula: C13H18N2O5S

Molecular Weight: 314.356

* For research use only. Not for human or veterinary use.

3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid - 1265892-01-0

Specification

CAS No. 1265892-01-0
Molecular Formula C13H18N2O5S
Molecular Weight 314.356
IUPAC Name 3-[2-(oxan-2-yloxy)ethylcarbamoylamino]thiophene-2-carboxylic acid
Standard InChI InChI=1S/C13H18N2O5S/c16-12(17)11-9(4-8-21-11)15-13(18)14-5-7-20-10-3-1-2-6-19-10/h4,8,10H,1-3,5-7H2,(H,16,17)(H2,14,15,18)
Standard InChI Key WFEBOBZHCYLTEZ-UHFFFAOYSA-N
SMILES C1CCOC(C1)OCCNC(=O)NC2=C(SC=C2)C(=O)O

Introduction

3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic acid is a complex organic compound with a molecular formula of C13H18N2O5S and a molecular weight of 314.36 g/mol . This compound belongs to the family of heterocyclic building blocks, which are crucial in the synthesis of various pharmaceuticals and chemical intermediates. The compound's structure includes a thiophene ring, a tetrahydro-2H-pyran moiety, and an ethylamino group linked by a carbonyl and amino functionalities.

Synthesis and Preparation

The synthesis of 3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic acid typically involves multiple steps, including the formation of the tetrahydro-2H-pyran-2-yloxyethylamine intermediate. This intermediate can be synthesized by reacting tetrahydro-2H-pyran with ethylamine derivatives under appropriate conditions.

Synthesis Steps:

  • Formation of Tetrahydro-2H-pyran-2-yloxyethylamine:

    • React tetrahydro-2H-pyran with ethylamine in the presence of a catalyst.

    • Purify the resulting amine intermediate.

  • Coupling with Thiophenecarboxylic Acid Derivative:

    • Activate the thiophenecarboxylic acid derivative to form an amide bond with the amine intermediate.

    • Use coupling reagents like carbodiimides or chloroformates to facilitate the reaction.

Applications and Uses

This compound is primarily used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of heterocyclic compounds.

Safety and Handling

  • Usage Restrictions: This compound is intended for professional manufacturing, research laboratories, and industrial or commercial use only. It is not suitable for medical or consumer use .

  • Storage and Handling: Store in a cool, dry place, away from incompatible substances. Handle with gloves and protective clothing to avoid skin contact.

Data Table

PropertyValue
Molecular FormulaC13H18N2O5S
Molecular Weight314.36 g/mol
CAS Number1265892-01-0
Purity95.0%
UsageHeterocyclic Building Blocks

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